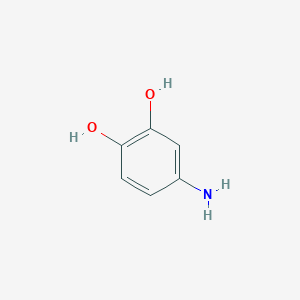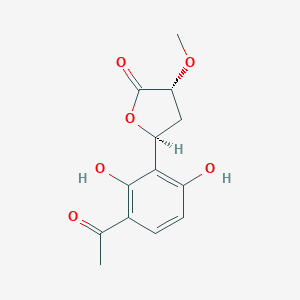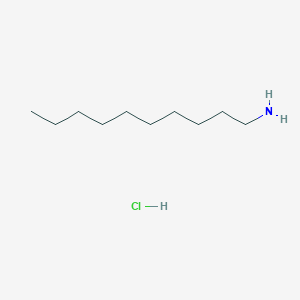
1-Decanamine, hydrochloride
描述
Synthesis Analysis
The synthesis of related compounds like 1-benzylcyclohexan-1,2-diamine hydrochlorides has been achieved through diastereoselective alpha-iminoamine rearrangement, followed by imine reduction and hydrogenolysis, as described in one of the studies . This method provides a high enantiomeric excess, indicating a potential pathway for synthesizing similar compounds such as 1-Decanamine, hydrochloride with high purity.
Molecular Structure Analysis
The molecular structure of 1-dodecylamine hydrochloride has been determined using X-ray crystallography . This technique could similarly be applied to 1-Decanamine, hydrochloride to ascertain its crystal structure, which is crucial for understanding its interactions and stability.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 1-Decanamine, hydrochloride. However, the solubility of 1-adamantanamine hydrochloride in various solvents has been measured, and the data were well-fitted with the NRTL equation and a semi-empirical equation . These findings suggest that 1-Decanamine, hydrochloride may also exhibit specific solubility characteristics in different solvents, which is important for its application and handling.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-dodecylamine hydrochloride, such as lattice potential energy, molar volumes, and enthalpy of dissolution, have been thoroughly investigated . These properties are essential for understanding the behavior of the compound in various conditions. The protective effect of 1-adamantanamine hydrochloride against influenza infections and its in vitro inhibition of rubella virus suggest potential pharmaceutical applications for structurally similar compounds like 1-Decanamine, hydrochloride.
Relevant Case Studies
Case studies involving 1-adamantanamine hydrochloride demonstrate its effectiveness in reducing the incidence of clinical influenza in a controlled double-blind study . Additionally, its ability to inhibit rubella virus multiplication in tissue cultures indicates a potential antiviral application. These case studies provide a context for the possible uses of 1-Decanamine, hydrochloride in medical settings.
科学研究应用
DNA-Encoded Chemical Libraries (DECLs)
- DECLs, which include diverse chemical compounds, have gained attention as a powerful tool in drug development. The combinatorial nature of these libraries enables the discovery of hit compounds suitable for further lead development. The compounds derived from DECLs showcase the potential of this technology in producing hits that can be advanced in pharmaceutical research (Franzini & Randolph, 2016).
Environmental Chemistry and Toxicology
- Chlorophenols (CPs), which are similar in structure to chlorinated organic compounds like 1-Decanamine, hydrochloride, have been extensively studied due to their toxicity and environmental impact. Research has explored the use of Zero Valent Iron (ZVI) and iron-based bimetallic systems for the dechlorination and removal of CPs from the environment, highlighting the importance of such compounds in environmental remediation processes (Gunawardana, Singhal, & Swedlund, 2011).
Bioaccumulation Studies
- Decamethylpentacyclosiloxane (D5), another compound with structural similarities, has been the subject of bioaccumulation assessments due to its high production volume and widespread use in personal care products. Studies on D5 provide insights into its environmental behaviors and potential impacts on human health and ecosystems, which could be relevant for understanding the environmental interactions of 1-Decanamine, hydrochloride (Gobas, Powell, Woodburn, Springer, & Huggett, 2015).
Chemical Reviews and Safety Evaluations
- Comprehensive reviews of other hydrochloride compounds, such as hydroxychloroquine, provide a framework for understanding the pharmacological properties, clinical efficacy, and safety profiles of similar compounds. This kind of information is crucial for evaluating the potential therapeutic uses and risks associated with chemicals like 1-Decanamine, hydrochloride (Bansal et al., 2020).
安全和危害
1-Decanamine, hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .
属性
IUPAC Name |
decan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKNCYHVESPYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931713 | |
| Record name | Decan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Decanamine, hydrochloride | |
CAS RN |
143-09-9 | |
| Record name | 1-Decanamine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



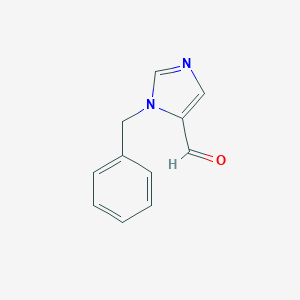
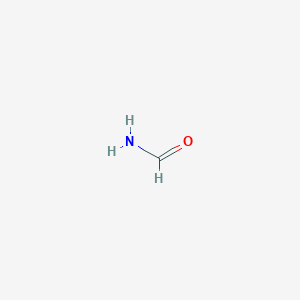
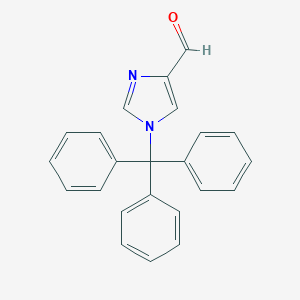
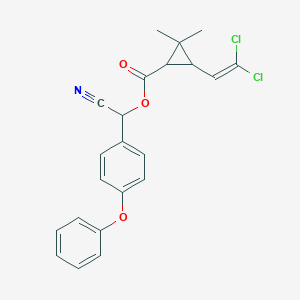
![[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B127414.png)
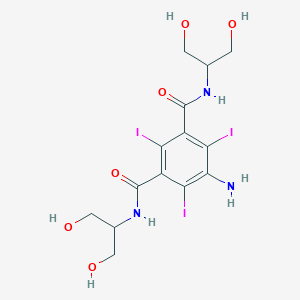
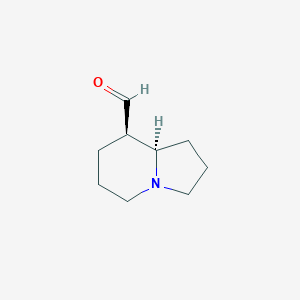
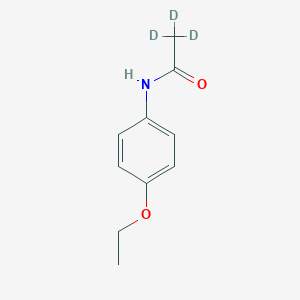
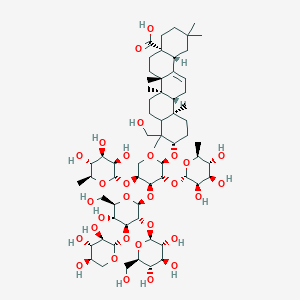
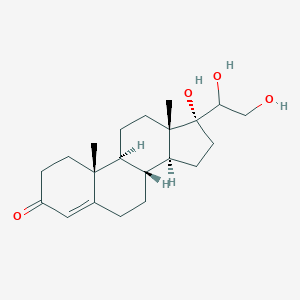
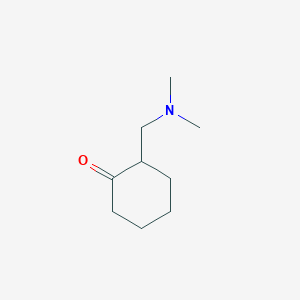
![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
